molecular formula C18H18O5 B1623294 2'-Hydroxy-3,4,5-trimethoxychalcone CAS No. 59817-22-0

2'-Hydroxy-3,4,5-trimethoxychalcone

Cat. No. B1623294
CAS RN: 59817-22-0
M. Wt: 314.3 g/mol
InChI Key: SRSBUHVXNLHWHU-CMDGGOBGSA-N
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Description

2’-Hydroxy-3,4,5-trimethoxychalcone is a chemical compound with the empirical formula C18H18O5 . It is a solid substance and is part of a larger group of compounds known as chalcones .


Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-3,4,5-trimethoxychalcone consists of 18 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The molecular weight of this compound is 314.33 .


Physical And Chemical Properties Analysis

2’-Hydroxy-3,4,5-trimethoxychalcone is a solid substance . Its molecular formula is C18H18O5, and it has a molecular weight of 314.33 .

Scientific Research Applications

Anticancer Properties

  • Antitumor Activity in Breast Cancer: 2',4'-dihydroxy-3,4,5-trimethoxychalcone exhibits potential antitumor activity in MCF-7 breast cancer cells, causing mitotic catastrophe through microtubule interference (Masawang et al., 2014).
  • Synthetic Chalcone Derivatives in Cancer Therapy: Various synthetic 3',4',5'-trimethoxychalcone analogues demonstrate significant inhibition of tumor cell proliferation, suggesting their potential as anticancer agents (Rao et al., 2009).
  • DK-139 in Lung Cancer: The synthetic chalcone derivative 2-Hydroxy-3',5,5'-trimethoxychalcone (DK-139) triggers reactive oxygen species-induced apoptosis in A549 lung cancer cells independently of p53 (Gil et al., 2019).

Antimicrobial Effects

  • Antimicrobial Activity: Extracts containing 2'-hydroxy-4,4',6'-trimethoxychalcone from Piper hispidum show significant antimicrobial activity against Candida albicans and Staphylococcus aureus, indicating potential use in treating infections (Costa et al., 2016).

Overcoming Drug Resistance

  • Overcoming Multi-Drug Resistance: The synthetic compound 2′-hydroxy-2,4,6′-trimethoxychalcone aids in overcoming P-glycoprotein-mediated multi-drug resistance in drug-resistant uterine sarcoma cells (Shin et al., 2015).

Synthetic Methods and Applications

  • Synthetic Routes and Structure Analysis: Improved synthetic routes to 2',6'-dihydroxychalcones, including variants like 2',6'-dihydroxy-2,4,6-trimethoxychalcone, provide insight into chemical structures and potential applications (Miles et al., 1989).

Photochemical Applications

  • Photo-Cross-Linkable Chalcones: Chalcone-bearing polyphosphazenes, including compounds with 4-(1-oxo-1-phenyl-2-propen-3-yl)phenoxy(4-oxychalcone) side groups, are synthesized for studying photochemical behavior, hinting at potential applications in photonic materials (Allcock et al., 1994).

Modelling Nonlinear Optical Response

  • Nonlinear Optical Response in Chromophores: Insights into the reactivity and nonlinear optical response of chalcones and dihydrochalcones, including 3,4,5-trimethoxychalcone, suggest their promising application in optoelectronic and photonic uses (Andrade-Filho et al., 2021).

Future Directions

The future directions of research on 2’-Hydroxy-3,4,5-trimethoxychalcone and related compounds could involve further exploration of their biological activities and potential applications in treating various diseases .

properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-16-10-12(11-17(22-2)18(16)23-3)8-9-15(20)13-6-4-5-7-14(13)19/h4-11,19H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSBUHVXNLHWHU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59817-22-0
Record name NSC331924
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-HYDROXY-3,4,5-TRIMETHOXYCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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